

# 1-Hexen-3-OL chemical properties and structure

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## Compound of Interest

Compound Name: 1-Hexen-3-OL

Cat. No.: B1581649

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An In-depth Technical Guide to **1-Hexen-3-ol**: Chemical Properties and Structure

## Overview

**1-Hexen-3-ol**, a secondary allylic alcohol, is a volatile organic compound with significance in the fields of flavor chemistry, fragrance, and as a synthetic intermediate. It is found naturally in various plants and foods, including bananas, black tea, and dill. This guide provides a detailed summary of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis.

## Chemical Structure and Identifiers

**1-Hexen-3-ol** possesses a six-carbon chain with a double bond at the first position (C1) and a hydroxyl group on the third carbon (C3). This structure leads to chirality at the C3 position.

- IUPAC Name: hex-1-en-3-ol
- Synonyms: Propylvinylcarbinol, 3-Hydroxy-1-hexene, 1-Vinylbutanol
- CAS Number: 4798-44-1
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O
- SMILES: CCCC(C=C)O
- InChI: InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3

- InChIKey: BVOSSZSHBZQJOI-UHFFFAOYSA-N

## Physicochemical Properties

The physical and chemical properties of **1-Hexen-3-ol** are summarized in the table below. These properties are critical for its handling, application in various matrices, and for analytical method development.

Property	Value	Unit	Source(s)
Molecular Weight	100.16	g/mol	
Monoisotopic Mass	100.088815	Da	
Appearance	Colorless clear liquid	-	
Boiling Point (at 760 mmHg)	134-135	°C	
Density (at 25 °C)	0.834	g/mL	
Refractive Index (at 20 °C)	1.425 - 1.431	-	
Flash Point (TCC)	33.89	°C	
Vapor Pressure (at 25 °C)	3.595	mmHg	
Water Solubility (at 25 °C)	15,840 - 25,200	mg/L	
LogP (Octanol/Water)	1.5	-	

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1-Hexen-3-ol**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum shows characteristic signals for the vinyl, carbinol, and alkyl protons.

- Solvent:  $\text{CDCl}_3$
- Key Chemical Shifts ( $\delta$ , ppm):
  - ~5.85 (m, 1H,  $-\text{CH}=\text{CH}_2$ )
  - ~5.21 (d, 1H,  $J=17.2$  Hz,  $-\text{CH}=\text{CHH}$ )
  - ~5.07 (d, 1H,  $J=10.4$  Hz,  $-\text{CH}=\text{CHH}$ )
  - ~4.08 (m, 1H,  $-\text{CH}(\text{OH})-$ )
  - ~1.50 (m, 2H,  $-\text{CH}_2-\text{CH}_2-\text{CH}_3$ )
  - ~1.38 (m, 2H,  $-\text{CH}(\text{OH})-\text{CH}_2-$ )
  - ~0.93 (t, 3H,  $-\text{CH}_3$ )

## $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum confirms the presence of six distinct carbon environments.

- Solvent:  $\text{CDCl}_3$
- Key Chemical Shifts ( $\delta$ , ppm):
  - 141.55 ( $=\text{CH}-$ )
  - 114.34 ( $=\text{CH}_2$ )
  - 72.92 ( $-\text{CH}(\text{OH})-$ )
  - 39.26 ( $-\text{CH}(\text{OH})-\text{CH}_2-$ )
  - 18.63 ( $-\text{CH}_2-\text{CH}_3$ )

- 14.01 (-CH<sub>3</sub>)

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and alkene functional groups.

- O-H stretch: Strong, broad band around 3300-3400 cm<sup>-1</sup>
- C-H stretch (sp<sup>2</sup>): Medium band around 3080 cm<sup>-1</sup>
- C-H stretch (sp<sup>3</sup>): Strong bands around 2850-2960 cm<sup>-1</sup>
- C=C stretch: Medium band around 1645 cm<sup>-1</sup>
- C-O stretch: Strong band around 1050-1150 cm<sup>-1</sup>

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically results in a molecular ion peak (M<sup>+</sup>) at m/z 100, although it may be weak. Common fragment ions arise from the loss of water (m/z 82), an ethyl group (m/z 71), or a propyl group (m/z 57).

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-Hexen-3-ol** are provided below.

### Synthesis of 1-Hexen-3-ol via Grignard Reaction

This protocol describes the synthesis of **1-Hexen-3-ol** from propanal and allylmagnesium bromide, adapted from a similar synthesis.

Methodology:

- Grignard Reagent Preparation: In a three-necked flask fitted with a stirrer, dropping funnel, and condenser, place magnesium turnings and anhydrous diethyl ether under an inert atmosphere (N<sub>2</sub> or Ar). Add a solution of allyl bromide in anhydrous ether dropwise to initiate the reaction and form allylmagnesium bromide. Maintain gentle reflux.

- **Reaction with Aldehyde:** Cool the Grignard reagent in an ice-water bath. Add a solution of propanal in anhydrous ether dropwise at a rate that maintains the reaction temperature below 20 °C.
- **Quenching:** After the addition is complete, stir the mixture at room temperature for 1-2 hours. Slowly add a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) to quench the reaction.
- **Workup:** Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>).
- **Purification:** Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to yield **1-Hexen-3-ol**.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of **1-Hexen-3-ol**, adapted from a method for a similar compound.

### Methodology:

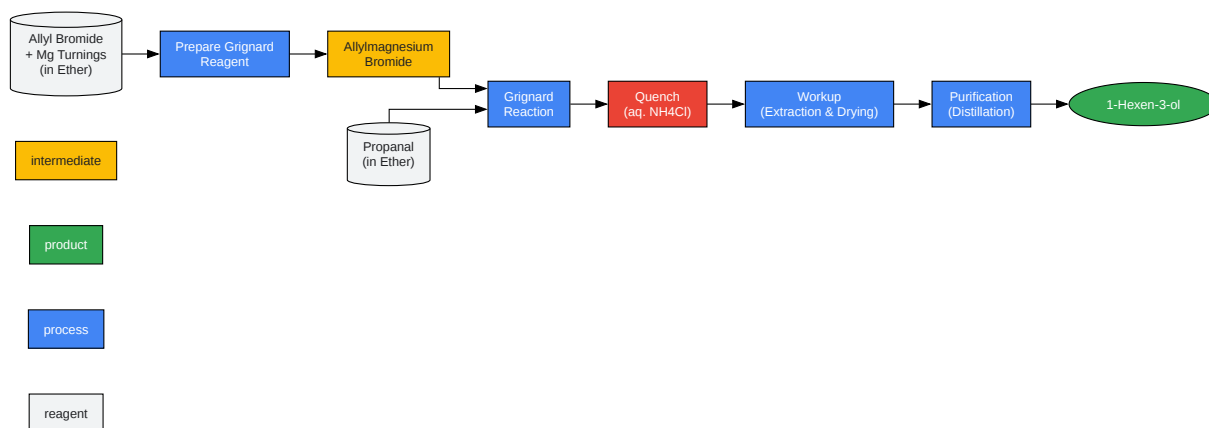
- **Standard Preparation:** Prepare a primary stock solution (e.g., 1 mg/mL) of **1-Hexen-3-ol** in a suitable solvent such as methanol or ethyl acetate. Perform serial dilutions to create working standards for calibration (e.g., 0.1 to 10 µg/mL).
- **Sample Preparation:** Dilute samples containing **1-Hexen-3-ol** with the chosen solvent to fall within the calibration range. If necessary, use an appropriate internal standard.
- **GC-MS System Parameters:**
  - **GC Column:** Mid-polarity column (e.g., DB-624) or non-polar column (e.g., DB-5ms), 30 m x 0.25 mm ID x 1.4 µm film thickness.
  - **Carrier Gas:** Helium at a constant flow rate of 1.0 - 1.5 mL/min.

- Inlet Temperature: 250 °C.
- Injection Mode: Splitless (1 µL injection volume).
- Oven Program: Initial temperature 40 °C, hold for 2 minutes; ramp at 10 °C/min to 200 °C, hold for 2 minutes.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230 °C.
  - Acquisition Mode: Full Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.

## Mandatory Visualizations

Diagrams created using DOT language provide a clear visual representation of key workflows.

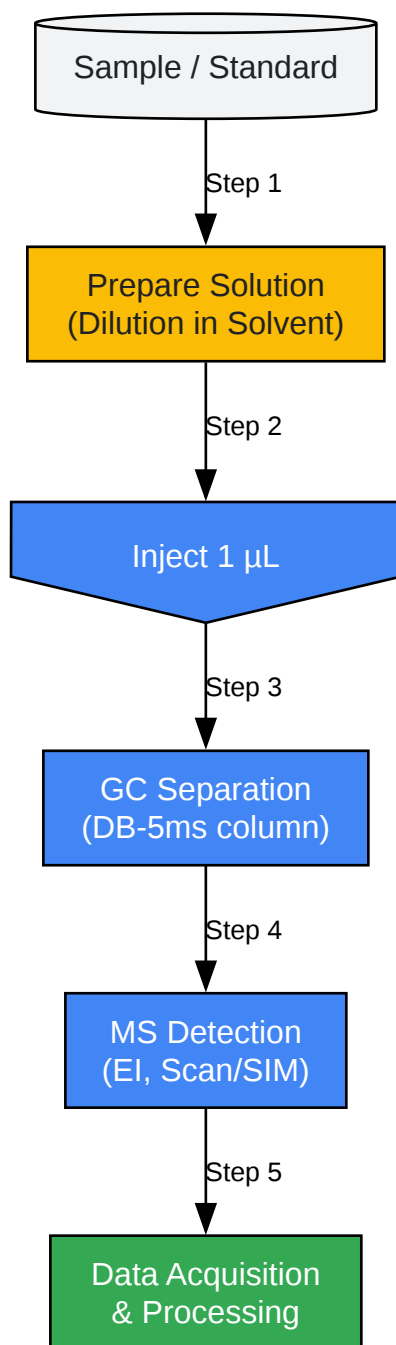
## Synthesis Workflow



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Caption: Workflow for the synthesis of **1-Hexen-3-ol** via Grignard reaction.

## GC-MS Analysis Workflow



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